![molecular formula C14H11IO3 B6088684 4-iodophenyl 3-methoxybenzoate](/img/structure/B6088684.png)
4-iodophenyl 3-methoxybenzoate
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Overview
Description
4-iodophenyl 3-methoxybenzoate, also known as IMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-iodophenyl 3-methoxybenzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth. 4-iodophenyl 3-methoxybenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-iodophenyl 3-methoxybenzoate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the potential as a fluorescent probe in biological imaging studies. However, further research is needed to fully understand the biochemical and physiological effects of 4-iodophenyl 3-methoxybenzoate.
Advantages and Limitations for Lab Experiments
One advantage of using 4-iodophenyl 3-methoxybenzoate in lab experiments is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential applications.
Future Directions
There are several potential future directions for 4-iodophenyl 3-methoxybenzoate research, including further studies on its potential as an anticancer agent, investigations into its mechanism of action, and the development of new synthetic methods for 4-iodophenyl 3-methoxybenzoate. Additionally, 4-iodophenyl 3-methoxybenzoate could potentially be used in the development of new fluorescent probes for biological imaging studies. Overall, 4-iodophenyl 3-methoxybenzoate shows great potential for further scientific research and development.
Synthesis Methods
4-iodophenyl 3-methoxybenzoate can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between 4-iodophenylboronic acid and 3-methoxybenzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. Other methods include the use of Grignard reagents and the Stille coupling reaction.
Scientific Research Applications
4-iodophenyl 3-methoxybenzoate has been used in various scientific research studies due to its potential applications in fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 4-iodophenyl 3-methoxybenzoate has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-iodophenyl 3-methoxybenzoate has also been studied for its potential as a fluorescent probe in biological imaging studies.
properties
IUPAC Name |
(4-iodophenyl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMHTAKMSWIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodophenyl) 3-methoxybenzoate |
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